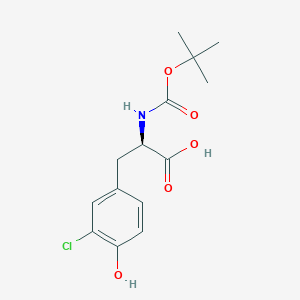

N-Boc-3-chloro-D-tyrosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Boc-3-chloro-D-tyrosine is a derivative of the amino acid tyrosine, which has been modified to include a tert-butoxycarbonyl (Boc) protecting group and a chlorine substituent. The Boc group is commonly used in peptide synthesis to protect the amine functionality of amino acids, while the chlorine substituent can alter the molecule's reactivity and physical properties. Although the provided papers do not directly discuss N-Boc-3-chloro-D-tyrosine, they do provide insights into similar Boc-protected tyrosine derivatives and their synthesis, which can be informative for understanding the synthesis and properties of N-Boc-3-chloro-D-tyrosine.

Synthesis Analysis

The synthesis of Boc-protected tyrosine derivatives typically involves the introduction of the Boc group to the amino nitrogen of tyrosine. For example, the synthesis of (S)-N-Boc-2,6-dimethyltyrosine is achieved using palladium-catalyzed directed C-H functionalization, which is a method that allows for the selective introduction of methyl groups at the ortho positions of the aromatic ring of tyrosine derivatives without racemization at the α-chiral centers . Similarly, the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine involves treating Boc-Tyr-OH with NaH in dimethylformamide followed by reaction with 3-bromocyclohexene, yielding the product in high yield . These methods highlight the importance of protecting groups and selective functionalization in the synthesis of tyrosine derivatives.

Molecular Structure Analysis

The molecular structure of Boc-protected tyrosine derivatives is characterized by the presence of the Boc group attached to the nitrogen atom of the amino acid, which provides steric bulk and protects the amine from unwanted reactions during peptide synthesis. The presence of substituents on the aromatic ring, such as methyl or chlorine groups, can influence the electronic properties of the molecule and potentially its conformation. The papers provided do not offer direct analysis of the molecular structure of N-Boc-3-chloro-D-tyrosine, but the principles of steric and electronic effects can be extrapolated from the synthesis and properties of similar compounds .

Chemical Reactions Analysis

Boc-protected tyrosine derivatives are versatile intermediates in organic synthesis and peptide chemistry. The Boc group can be removed under acidic conditions, allowing the free amine to participate in subsequent coupling reactions. The presence of substituents on the aromatic ring can also influence the reactivity of the tyrosine derivative. For instance, the dimethyl groups in (S)-N-Boc-2,6-dimethyltyrosine may increase the hydrophobicity of the molecule and affect its incorporation into peptides . The papers provided do not detail the specific chemical reactions of N-Boc-3-chloro-D-tyrosine, but the general reactivity of Boc-protected amino acids and the influence of substituents on the aromatic ring are well-established in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected tyrosine derivatives are influenced by both the protecting group and any additional substituents. The Boc group increases the overall molecular volume and alters the solubility of the amino acid in organic solvents. Substituents on the aromatic ring, such as chlorine, can affect the acidity of the phenolic hydroxyl group and the overall polarity of the molecule. While the provided papers do not discuss the properties of N-Boc-3-chloro-D-tyrosine specifically, they do provide insights into the synthesis and applications of related Boc-protected tyrosine derivatives, which can be used to infer some of the properties of N-Boc-3-chloro-D-tyrosine .

Wirkmechanismus

Target of Action

N-Boc-3-chloro-D-tyrosine is a derivative of tyrosine, a naturally occurring amino acid. The primary targets of N-Boc-3-chloro-D-tyrosine are likely to be similar to those of tyrosine, which plays a crucial role in the synthesis of proteins in the body .

Mode of Action

The N-Boc-3-chloro-D-tyrosine compound interacts with its targets by being incorporated into proteins during the process of protein synthesis. The tert-butyl carbamate (Boc) group in N-Boc-3-chloro-D-tyrosine serves as a protective group for the amino function of tyrosine . This protection allows the compound to participate in various chemical reactions without unwanted side reactions .

Biochemical Pathways

N-Boc-3-chloro-D-tyrosine, as a derivative of tyrosine, may be involved in the same biochemical pathways as tyrosine. Tyrosine is a precursor in the synthesis of important neurotransmitters such as dopamine and norepinephrine . Therefore, N-Boc-3-chloro-D-tyrosine could potentially affect these pathways and their downstream effects.

Action Environment

The action, efficacy, and stability of N-Boc-3-chloro-D-tyrosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group . Furthermore, the presence of other reactive species in the environment could potentially interact with N-Boc-3-chloro-D-tyrosine and affect its action.

Eigenschaften

IUPAC Name |

(2R)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMKCIHCRJIZOO-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650164 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478183-57-2 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)

![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)

![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)